
Lumefantrine
Overview
Description
Lumefantrine is an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum. This combination therapy is effective against the erythrocytic stages of Plasmodium species and is particularly useful in treating infections acquired in chloroquine-resistant areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lumefantrine is synthesized through a multi-step process. One of the key steps involves the reaction of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene with dibutylamine to form the intermediate compound, which is then reduced to this compound. The reaction conditions typically involve the use of solvents such as ethyl acetate and catalysts like dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound often involves the preparation of solid dispersions to enhance its bioavailability. Techniques such as hot emulsification-probe sonication and the use of excipients to stabilize the amorphous form are employed. These methods have been shown to significantly increase the bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
Lumefantrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-succinic acid.
Reduction: The reduction of intermediate compounds during its synthesis.
Substitution: Substitution reactions involving the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like dibutylamine and catalysts such as dimethylaminopyridine are employed.
Major Products Formed
The major products formed from these reactions include this compound-succinic acid and other derivatives that are used in further synthesis and formulation processes .
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
Lumefantrine functions as a blood schizonticide, targeting the erythrocytic stage of Plasmodium falciparum. Its exact mechanism remains partially understood; however, it is believed to inhibit the formation of β-hematin by forming a complex with hemin, which disrupts nucleic acid and protein synthesis in the parasite .
Pharmacokinetics
this compound has a long half-life, which allows it to clear residual parasites after the rapid action of artemether. The pharmacokinetic profile indicates that this compound can be administered effectively in various dosing regimens, although studies suggest that a twice-daily regimen may yield better outcomes than once-daily dosing .
Clinical Applications
Combination Therapy
The most significant application of this compound is in combination therapy with artemether, known as Artemether-Lumefantrine (AL). This combination has become the first-line treatment for uncomplicated malaria in many endemic regions due to its efficacy in reducing parasitemia and preventing recrudescence .
Efficacy Studies
Clinical trials have demonstrated that AL is highly effective in treating uncomplicated malaria. For instance, a study in Ghana reported cure rates of 94% with AL treatment, highlighting its role in combating malaria resistance and improving patient outcomes .
Innovative Delivery Methods
Microneedle Patches
Recent research has explored alternative delivery methods for this compound. Microneedle patches that dissolve upon application have shown improved pharmacokinetic performance and antimalarial efficacy in animal models. This method may enhance patient compliance and reduce gastrointestinal side effects associated with oral administration .
Field Testing and Analysis
Advancements in analytical techniques such as Raman spectroscopy have enabled portable testing for this compound content in pharmaceutical formulations. This approach could help ensure the quality and authenticity of antimalarial drugs in regions where counterfeit medications are prevalent .
Case Studies
-
Efficacy in Multidrug-Resistant Malaria
A study involving patients with multidrug-resistant Plasmodium falciparum indicated that AL remains effective despite emerging resistance patterns. The combination therapy was associated with high cure rates and minimal adverse effects, reinforcing its status as a cornerstone of malaria treatment . -
Pharmacokinetic Variability
Research examining pharmacokinetic variability among different populations revealed that genetic factors could influence this compound metabolism. Understanding these variations is crucial for optimizing dosing regimens across diverse patient demographics .
Mechanism of Action
The exact mechanism by which lumefantrine exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby preventing the parasite from detoxifying heme. This inhibition disrupts nucleic acid and protein synthesis in the parasite .
Comparison with Similar Compounds
Lumefantrine is often compared with other antimalarial agents such as:
Artemether: Used in combination with this compound for its rapid onset of action.
Mefloquine: Another amino alcohol antimalarial with a different mechanism of action.
Chloroquine: An older antimalarial agent with widespread resistance issues.
Piperaquine: Used in combination therapies similar to this compound
This compound’s uniqueness lies in its longer half-life compared to artemether, which helps clear residual parasites after combination treatment .
Biological Activity
Lumefantrine is an essential antimalarial drug primarily used in combination with artemether, forming the artemether-lumefantrine (AL) regimen. This combination is widely recognized for its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Understanding the biological activity of this compound involves examining its pharmacokinetics, efficacy, safety profile, and resistance patterns.
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile characterized by its absorption, distribution, metabolism, and excretion. Key findings include:
- Absorption : this compound's bioavailability is significantly enhanced when taken with food. A study demonstrated that new solid dispersion formulations increased its bioavailability by up to 48-fold compared to conventional formulations under fed conditions .
- Half-life : The population absorption half-life of this compound is approximately 4.5 hours .
- Peak Concentrations : Studies report median peak plasma concentrations ranging from 6.2 to 9.0 μg/ml depending on the dosing regimen used .
Efficacy Against Malaria
This compound's efficacy has been extensively studied in various populations:
- A retrospective observational study indicated an overall cure rate of 91.1% for patients treated with artemether-lumefantrine for P. falciparum malaria, with notable differences in cure rates among different demographic groups .
- In a randomized trial comparing AL with dihydroartemisinin-piperaquine, both treatments showed rapid parasite clearance, with PCR-corrected cure rates of 98% for AL at day 28 .
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been documented:
- A case-control study reported instances of delayed hemolytic anemia in patients treated with AL, particularly in those with high parasitemia .
- Concerns regarding potential neurotoxicity have been raised, although no significant clinical evidence has been found in humans .
Resistance Patterns
Resistance to artemisinin-based therapies is a growing concern:
- Genetic mutations in the K13 gene associated with artemisinin resistance have been identified in patients experiencing treatment failure after AL therapy. These mutations can affect the efficacy of this compound as well .
- A study highlighted that while mutations affecting susceptibility to artemisinin were present, this compound maintained its activity against resistant strains when used in combination with other drugs like KAF156 .
Table 1: Summary of Efficacy Studies on this compound
Study Type | Population | Cure Rate (%) | Notes |
---|---|---|---|
Retrospective Observational Study | Mixed demographic | 91.1 | Variability between Japanese and non-Japanese |
Randomized Trial | Children in Kenya | 98 (Day 28) | Rapid parasite clearance observed |
Clinical Review | Travellers returning | Varied | Treatment failures linked to genetic mutations |
Q & A
Basic Research Questions
Q. What experimental designs are commonly used to evaluate lumefantrine's pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical studies?
Preclinical PK/PD studies often employ randomized complete block designs with dose-response comparisons. For example, rodent models (e.g., rats) are stratified into control and treatment groups, with replicates to account for biological variability. Dosing regimens (e.g., 2–24 mg/kg this compound) are administered orally, followed by serial blood sampling to measure plasma concentrations. Pharmacodynamic endpoints include parasitemia reduction ratios and recrudescence rates .
Q. How is this compound quantified in biological samples, and what analytical methods are validated for this purpose?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. A stability-indicating method using a C18 column and acetonitrile-phosphate buffer mobile phase (pH 3.0) can resolve this compound from its metabolite, desbutyl-lumefantrine (DBL). Central composite design optimizes parameters like flow rate (0.8–1.2 mL/min) and column temperature (25–40°C) to minimize co-elution of impurities .
Q. What are the primary mechanisms of this compound's antimalarial activity?
this compound inhibits heme detoxification in Plasmodium parasites by forming toxic complexes with ferriprotoporphyrin IX. This disrupts membrane integrity and induces oxidative stress. Synergy with artemisinins (e.g., artemether) arises from artemisinin's rapid parasiticidal action and this compound's prolonged schizonticidal effects .
Advanced Research Questions
Q. How do covariates like pregnancy, age, and malnutrition affect this compound exposure, and how can PK models address these variations?
Population PK analyses reveal that pregnant women (second/third trimester) and children <25 kg exhibit 20–24% lower day-7 this compound concentrations due to altered clearance and absorption. Covariate-adjusted models incorporate allometric scaling (weight), gestational age, and baseline parasitemia. Simulations suggest extending treatment duration (e.g., 5-day regimens) or increasing dosing frequency to improve exposure .
Q. What methodological challenges arise in assessing this compound-DBL interactions, and how do these influence clinical outcomes?
DBL, a metabolite with 7-fold higher in vitro potency than this compound, complicates PK/PD interpretations. Isobolographic analyses show mild synergy between DBL and dihydroartemisinin (sum fractional inhibitory concentration [ΣFIC] = 0.92–0.94). However, day-7 DBL plasma concentrations <31.9 nM correlate with treatment failure, necessitating LC-MS/MS assays to distinguish parent drug and metabolite contributions .
Q. How do drug-drug interactions (DDIs) with antiretrovirals impact this compound efficacy, and what experimental approaches quantify these effects?
Efavirenz (CYP3A4 inducer) reduces this compound AUC by 56%, while nevirapine shows conflicting effects (AUC increases/decreases). DDI studies use crossover designs in healthy volunteers or PK sampling in HIV-malaria co-infected cohorts. Physiologically based pharmacokinetic (PBPK) modeling predicts dose adjustments, but clinical validation remains critical due to variability in enzyme induction .
Q. What statistical methods resolve contradictions in this compound exposure data across studies (e.g., malnutrition effects)?
Meta-regression of pooled datasets (e.g., WWARN repository) identifies confounding variables. For example, malnutrition-associated exposure discrepancies may arise from divergent z-score distributions in study populations. Mixed-effects models with covariates like weight-for-height z-scores and regional parasite resistance profiles improve generalizability .
Q. Methodological Guidance
- For PK/PD Modeling : Use nonlinear mixed-effects software (e.g., NONMEM) with Bayesian priors to account for sparse sampling in vulnerable populations. Validate models using visual predictive checks and bootstrap analysis .
- For Stability Studies : Employ forced degradation (acid/alkali hydrolysis, oxidation) to validate HPLC methods. Monitor this compound degradation products at 335 nm, ensuring resolution ≥2.0 between peaks .
- For Synergy Testing : Apply fixed-ratio isobolograms and calculate ΣFIC values. Use in vitro parasite culture assays (e.g., hypoxanthine uptake inhibition) with lab-adapted (3D7, W2mef) and field isolates .
Properties
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MYYYXRDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046663 | |
Record name | Lumefantrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lumefantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. However, available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis. | |
Record name | Lumefantrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Yellow powder | |
CAS No. |
82186-77-4, 120583-70-2, 120583-71-3 | |
Record name | Lumefantrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lumefantrine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumefantrine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumefantrine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumefantrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lumefantrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUMEFANTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUMEFANTRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUMEFANTRINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENFLUMETOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lumefantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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